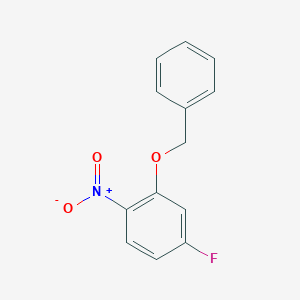
2-(Benzyloxy)-4-fluoro-1-nitrobenzene
Cat. No. B184602
Key on ui cas rn:
129464-01-3
M. Wt: 247.22 g/mol
InChI Key: FOYQTDKPDAJMPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06320081B1
Procedure details


31.4 g of 5-fluoro-2-nitrophenol (0.2 mol) and 34.3 g of benzyl bromide (0.2 mol) are dissolved in 200 ml of dry acetonitrile in a 500 ml three-neck flask fitted with reflux condenser, stirrer and nitrogen inlet. 60 g of potassium carbonate (0.43 mol) are added, and the solution is refluxed for 2 hours in a temperature-controllable oil bath. The reaction solution is then allowed to cool to room temperature, and the residue is filtered off via a fluted filter. The resultant solution is then evaporated to half in a rotary evaporator and left to stand overnight at room temperature, during which the yellow-orange reaction product precipitates in crystalline form. The reaction product is then filtered off via a fluted filter, recrystallized from ethanol and then dried for 48 hours under nitrogen at 40° C./10 mbar in a vacuum drying cabinet.




Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[CH:4][C:5]([N+:9]([O-:11])=[O:10])=[C:6]([OH:8])[CH:7]=1.[CH2:12](Br)[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.C(=O)([O-])[O-].[K+].[K+]>C(#N)C>[CH2:12]([O:8][C:6]1[CH:7]=[C:2]([F:1])[CH:3]=[CH:4][C:5]=1[N+:9]([O-:11])=[O:10])[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1 |f:2.3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
31.4 g
|
|
Type
|
reactant
|
|
Smiles
|
FC=1C=CC(=C(C1)O)[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
34.3 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)Br
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)#N
|
Step Two
|
Name
|
|
|
Quantity
|
60 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
fitted
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
with reflux condenser, stirrer and nitrogen inlet
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the solution is refluxed for 2 hours in a temperature-controllable oil bath
|
|
Duration
|
2 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the residue is filtered off via
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
a fluted filter
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resultant solution is then evaporated to half in a rotary evaporator
|
WAIT
|
Type
|
WAIT
|
|
Details
|
left
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the yellow-orange reaction product precipitates in crystalline form
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The reaction product is then filtered off via
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
a fluted filter
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
recrystallized from ethanol
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried for 48 hours under nitrogen at 40° C./10 mbar in a vacuum
|
|
Duration
|
48 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
drying cabinet
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(C1=CC=CC=C1)OC1=C(C=CC(=C1)F)[N+](=O)[O-]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
